![molecular formula C19H23F3N2O B2562472 N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide CAS No. 1376293-81-0](/img/structure/B2562472.png)
N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide, also known as BMS-986001, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs). SARMs are a group of compounds that have the ability to selectively bind to androgen receptors in the body, leading to a range of physiological effects.
Wirkmechanismus
N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide works by selectively binding to androgen receptors in the body. Androgen receptors are proteins that are found in cells throughout the body, including muscle and bone cells. When N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide binds to these receptors, it activates a series of biochemical pathways that lead to increased muscle and bone growth.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide are primarily related to its ability to increase muscle and bone growth. In preclinical studies, N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide has been shown to increase muscle mass and bone density, as well as improve muscle strength and function. It has also been shown to reduce the size of prostate tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide in lab experiments is its specificity for androgen receptors. This allows researchers to selectively target these receptors and study their effects on various physiological processes. However, one limitation of using N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide is its potential for off-target effects. Like all drugs, N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide has the potential to interact with other proteins and pathways in the body, which could lead to unintended effects.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide. One area of interest is its potential use in the treatment of muscle wasting and other muscle-related conditions. Another area of interest is its potential use in the treatment of osteoporosis, a condition characterized by decreased bone density and increased risk of fractures. Additionally, N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide may have potential applications in the treatment of prostate cancer and other androgen-related diseases.
Synthesemethoden
The synthesis of N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the synthesis of the intermediate compound, which is then further modified to produce the final product. The synthesis of N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide has been the subject of extensive scientific research in recent years. It has been studied for its potential use in the treatment of a range of diseases, including osteoporosis, muscle wasting, and prostate cancer. In preclinical studies, N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide has shown promising results in increasing muscle mass and bone density, as well as reducing the size of prostate tumors.
Eigenschaften
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O/c1-13(15-8-5-9-16(11-15)19(20,21)22)10-18(25)24-17(12-23)14-6-3-2-4-7-14/h5,8-9,11,13-14,17H,2-4,6-7,10H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRQDXALMRRRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC(C#N)C1CCCCC1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

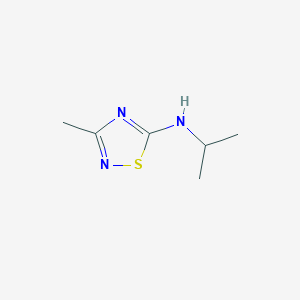
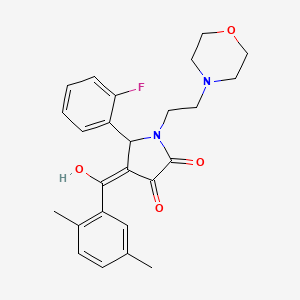

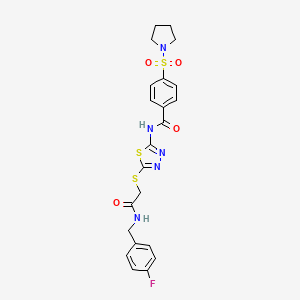
![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine](/img/structure/B2562395.png)
![5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2562396.png)
![2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2562398.png)
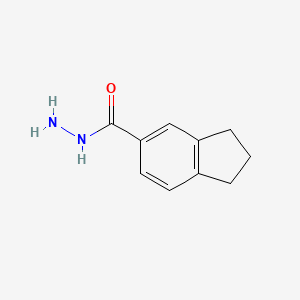
![N,N-dibutyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2562400.png)
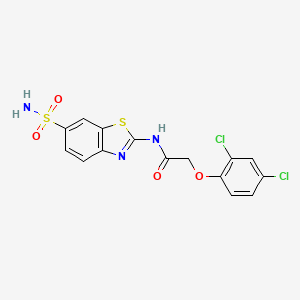
![Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2562402.png)
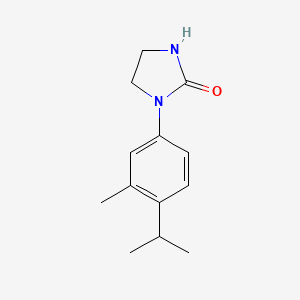
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2562408.png)
